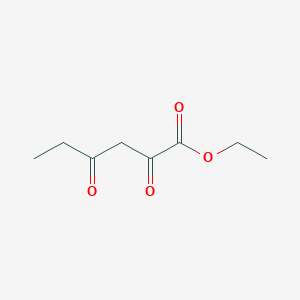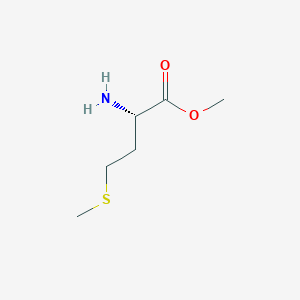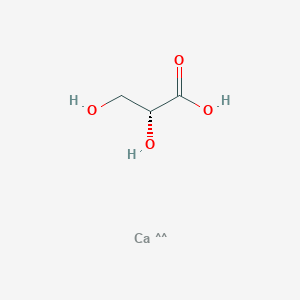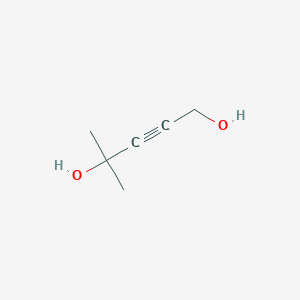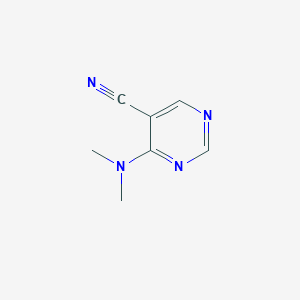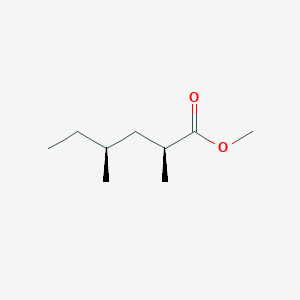
Bis(benzonitrile)dichloroplatinum
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of bis(benzonitrile)dichloroplatinum(II) involves the reaction of platinum(II) chloride with neat benzonitrile. This process yields a mixture of cis and trans isomers, the proportions of which depend on the reaction temperature. The separated isomers' geometries have been identified through dipole-moment and IR data, while their 13C NMR spectra allow for discrimination between isomers based on chemical shift and coupling to the 195Pt of the cyanide carbon (Uchiyama et al., 1981).
Molecular Structure Analysis
The molecular structure of bis(benzonitrile)dichloroplatinum(II) isomers has been elucidated using various spectroscopic methods. The crystal and molecular structure studies, especially through X-ray diffraction, have provided insights into the coordination geometry around the platinum center and the spatial arrangement of ligands, which significantly influence the compound's reactivity and properties.
Chemical Reactions and Properties
Bis(benzonitrile)dichloroplatinum(II) participates in various chemical reactions, including isomerization between its cis and trans forms. The isomerization rate constants have been determined, showing the equilibrium strongly favors the trans form in certain solvents at room temperature, with temperature influencing the dominant isomer form (Uchiyama et al., 1981).
Physical Properties Analysis
The physical properties of bis(benzonitrile)dichloroplatinum(II), such as solubility, melting point, and crystalline structure, are closely tied to its molecular configuration. Studies have shown that the trans isomer is generally more stable and prevalent under a variety of conditions. The compound's physical state and behavior in different solvents have important implications for its use in synthesis and applications in material science.
Chemical Properties Analysis
The chemical properties of bis(benzonitrile)dichloroplatinum(II), including its reactivity towards other ligands, nucleophiles, and its catalytic activities, are influenced by the ligand environment around the platinum center. The compound's ability to undergo ligand exchange and participate in coordination chemistry is fundamental to its application in catalysis and organic synthesis.
For a deeper dive into the complex world of bis(benzonitrile)dichloroplatinum(II), including its synthesis, molecular structure, and reactivity, the detailed studies provide a comprehensive understanding of this fascinating compound (Uchiyama et al., 1981).
Wissenschaftliche Forschungsanwendungen
- Summary of the Application : Bis(benzonitrile)dichloroplatinum(II) has been found to interrupt the PD-1/PD-L1 interaction, a key mechanism in the immune system’s response to cancer cells . This interaction is a target for many cancer treatments, as blocking it can enhance the immune system’s ability to attack cancer cells .
- Methods of Application or Experimental Procedures : A high-throughput AlphaLISA assay was established to discover small molecules that could block the PD-1/PD-L1 interaction . A library of 4169 compounds was screened, including natural products, FDA approved drugs, and other synthetic compounds . Bis(benzonitrile)dichloroplatinum(II) was found to disturb the PD-1/PD-L1 interaction .
- Results or Outcomes : The compound was found to bind to PD-1 (with a KD of 2.08μM) but not PD-L1 . In immune-competent wild-type mice, but not in immunodeficient nude mice, bis(benzonitrile)dichloroplatinum(II) (administered at 7.5mg/kg, i.p., every 3 days) significantly suppressed the growth of MC38 colorectal cancer xenografts, with an increase in tumor-infiltrating T cells .
It’s worth noting that the reaction of platinum(II) chloride with neat benzonitrile gave bis(benzonitrile)dichloroplatinum(II) as a mixture of cis and trans isomers in variable proportions, depending on the temperature . This suggests potential applications in the field of chemistry, particularly in reactions involving platinum compounds.
It’s worth noting that the reaction of platinum(II) chloride with neat benzonitrile gave bis(benzonitrile)dichloroplatinum(II) as a mixture of cis and trans isomers in variable proportions, depending on the temperature . This suggests potential applications in the field of chemistry, particularly in reactions involving platinum compounds.
Safety And Hazards
Eigenschaften
IUPAC Name |
benzonitrile;dichloroplatinum | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C7H5N.2ClH.Pt/c2*8-6-7-4-2-1-3-5-7;;;/h2*1-5H;2*1H;/q;;;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAJRCRIROYMRKA-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#N.C1=CC=C(C=C1)C#N.Cl[Pt]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10Cl2N2Pt | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bis(benzonitrile)dichloroplatinum | |
CAS RN |
15617-19-3, 14873-63-3 | |
| Record name | (SP-4-2)-Bis(benzonitrile)dichloroplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15617-19-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(benzonitrile)dichloroplatinum | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14873-63-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Bis(benzonitrile)dichloroplatinum | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014873633 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(benzonitrile)dichloroplatinum | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B78148.png)

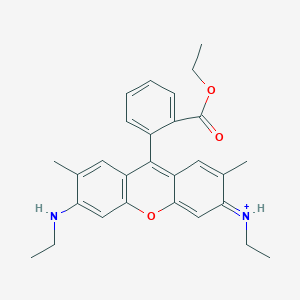


![7-chloro-N-[1-[4-[2-[(7-chloroquinolin-4-yl)amino]propyl]piperazin-1-yl]propan-2-yl]quinolin-4-amine](/img/structure/B78157.png)
